2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide
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Description
2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H22FN5O2S and its molecular weight is 415.49. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Development
CHEMBL4558244 may serve as a lead compound in drug discovery due to its bioactive properties. Its structure could be analyzed for binding affinity to various biological targets, which is essential in the development of new medications. The compound’s interaction with proteins, DNA, or other biomolecules can be studied to determine its therapeutic potential and specificity .
Pharmacological Research
Researchers can explore the pharmacokinetics and pharmacodynamics of CHEMBL4558244. This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its toxicity levels. Such studies are crucial for understanding the compound’s behavior in biological systems and its safety profile .
Structural Biology
The compound’s complex structure allows for studies in structural biology, particularly in understanding the relationship between chemical structure and biological function. X-ray crystallography, NMR spectroscopy, and molecular modeling could be employed to elucidate its three-dimensional structure and binding mechanisms .
Chemical Biology
CHEMBL4558244 can be used as a tool in chemical biology to investigate cellular processes. It could be tagged with fluorescent markers to visualize cellular uptake and distribution, or used to modulate specific biochemical pathways to study their functions and implications in diseases .
Bioinformatics
In silico analysis using bioinformatics tools can predict the compound’s biological activity and identify potential targets. Databases like ChEMBL provide a platform for such analyses, allowing researchers to compare the compound against a vast library of bioactive molecules .
Synthetic Chemistry
The synthesis of CHEMBL4558244 involves multiple steps that can be optimized for better yields and scalability. Research in this area can lead to the development of new synthetic methodologies or the discovery of novel chemical reactions .
properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2S/c21-15-8-6-14(7-9-15)12-23-17(27)13-26-20(28)25-11-10-22-19(18(25)24-26)29-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBRAFSOFLJCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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